Acridine, chloro-
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Overview
Description
Acridine, chloro- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine and its derivatives have been widely studied due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine derivatives, including the chloro- derivative, can be achieved through several methods. One common method involves the condensation of diphenylamine with chloroform in the presence of aluminum chloride . Another method includes the reaction of orthoaminodiphenylmethane with heated litharge . Additionally, acridine derivatives can be synthesized by heating salicylaldehyde with aniline and zinc chloride .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts such as sulfuric acid and solvents like acetonitrile is common in these processes . The reaction conditions, including temperature and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Acridine, chloro- undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for acridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Acridones
Reduction: Dihydroacridines
Substitution: Various substituted acridines depending on the nucleophile used.
Scientific Research Applications
Acridine, chloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acridine, chloro- primarily involves intercalation into DNA. This process involves the insertion of the acridine molecule between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA . This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells such as cancer cells . Acridine derivatives can also inhibit enzymes such as topoisomerases and telomerases, further contributing to their anticancer activity .
Comparison with Similar Compounds
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Comparison: Acridine, chloro- is unique due to its enhanced reactivity compared to other acridine derivatives. The presence of the chloro group allows for further chemical modifications, making it a versatile compound for various applications . Additionally, its ability to intercalate into DNA and inhibit key enzymes makes it a potent anticancer agent .
Properties
CAS No. |
91311-48-7 |
---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-chloroacridine |
InChI |
InChI=1S/C13H8ClN/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H |
InChI Key |
VIZLMXQJBOYAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3Cl |
Origin of Product |
United States |
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